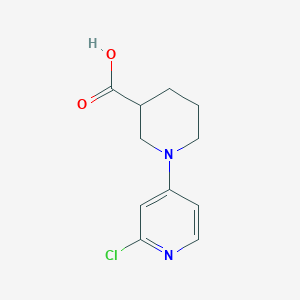

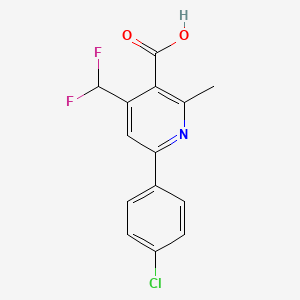

2-(Azetidin-1-il)-4-cloroquinazolina

Descripción general

Descripción

Azetidinones, also known as 2-azetidinones or β-lactams, are a class of compounds that contain a four-membered cyclic amide. They are highly important in organic and medicinal chemistry due to their presence in many bioactive compounds and drugs . For instance, the β-lactam ring is a common structural feature of several broad-spectrum antibiotics, including penicillins, cephalosporins, and carbapenems .

Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine as a catalyst under microwave irradiation . Another method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of a 2-azetidinone ring .

Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered lactam ring. This ring is highly strained due to its small size, which makes azetidinones highly reactive .

Chemical Reactions Analysis

Azetidinones are known for their reactivity and can undergo various chemical reactions. Their reactivity is mainly due to the strain of the four-membered β-lactam ring and the presence of the amide functional group .

Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary depending on their specific structures. For instance, 2-(Azetidin-1-yl)benzoic acid, a related compound, has a molecular weight of 177.20 g/mol and a topological polar surface area of 40.5 Ų .

Aplicaciones Científicas De Investigación

Síntesis Verde

El marco de la 2-(Azetidin-1-il)-4-cloroquinazolina se utiliza en enfoques de química verde para sintetizar 2-azetidinonas sustituidas con 3-pirrol. Este método emplea yodo molecular bajo irradiación de microondas, proporcionando una ruta de síntesis rápida y eficiente que es respetuosa con el medio ambiente .

Actividad Antimicrobiana

Los derivados de azetidinona, incluidos los relacionados con la This compound, exhiben una actividad antimicrobiana significativa. Han sido efectivos contra una amplia gama de microorganismos, incluidos hongos, bacterias Gram-positivas y Gram-negativas. Esto los hace valiosos en el desarrollo de nuevos antibióticos y agentes antifúngicos .

Inhibición Enzimática

La parte de This compound se informa como un potente inhibidor basado en el mecanismo de varias enzimas, incluidas la tripsina humana, la quimasa, la trombina, la elastasa de leucocitos, la proteasa del citomegalovirus humano y la enzima proteasa de serina. Esta propiedad se explota en el diseño de fármacos que pueden modular la actividad enzimática con fines terapéuticos .

Mecanismo De Acción

The exact mechanism of action of 2-(Azetidin-1-yl)-4-chloroquinazoline is not fully understood. However, it is believed to act by binding to certain proteins in the body, such as DNA topoisomerase II and cytochrome P450 enzymes, which are involved in the regulation of cell growth and metabolism. This binding can lead to the inhibition of certain cell processes, such as DNA replication and protein synthesis, which can lead to the death of the cell.

Biochemical and Physiological Effects

2-(Azetidin-1-yl)-4-chloroquinazoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as having anti-inflammatory and anticonvulsant properties. It has also been shown to have antimalarial, antibacterial, and antitumor effects. In addition, it has been studied for its potential use in the treatment of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Azetidin-1-yl)-4-chloroquinazoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also non-toxic and has low volatility, making it safe to work with in the lab. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.

Direcciones Futuras

There are several potential future directions for 2-(Azetidin-1-yl)-4-chloroquinazoline research. One potential direction is to further investigate its potential therapeutic applications. It could be used to develop new drugs or as a starting point for the synthesis of new drugs. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. In addition, further research could be done to investigate its potential use in the treatment of cancer, as well as its ability to inhibit the growth of certain cancer cells. Finally, research could be done to investigate its potential use as an insecticide or herbicide.

Safety and Hazards

The safety and hazards associated with azetidinones can also vary depending on the specific compound. For example, 2-(1-Azetidinyl)-5-bromopyrimidine, a related compound, has several safety precautions associated with it, including avoiding dust formation and avoiding breathing in the mist, gas, or vapors .

Propiedades

IUPAC Name |

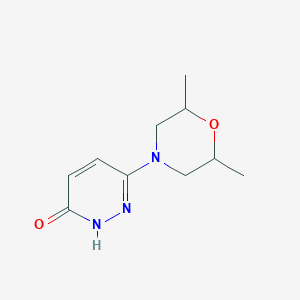

2-(azetidin-1-yl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-8-4-1-2-5-9(8)13-11(14-10)15-6-3-7-15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVCOARDAWZKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)

![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)

![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)

![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)

![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)